molecular formula C9H17NO3 B7936911 Tert-butyl 4-aminooxolane-3-carboxylate

Tert-butyl 4-aminooxolane-3-carboxylate

Número de catálogo: B7936911
Peso molecular: 187.24 g/mol
Clave InChI: KHFMOCFGCVKWHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-aminooxolane-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-aminooxolane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-aminooxolane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 4-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMOCFGCVKWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Insights and Crystallographic Data of tert-Butyl 4-Aminooxolane-3-carboxylate: A Critical Scaffold for Foldamer Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and foldamers relies heavily on the conformational rigidity provided by cyclic β -amino acids. Among these, 4-aminooxolane-3-carboxylic acid (also known as 4-aminotetrahydrofuran-3-carboxylic acid, or ATFC) represents a highly specialized scaffold. Unlike its carbocyclic counterpart, 2-aminocyclopentanecarboxylic acid (ACPC), ATFC incorporates an endocyclic oxygen atom that fundamentally alters the molecule's dipole moment and hydrogen-bonding trajectory.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of tert-butyl 4-aminooxolane-3-carboxylate . By examining the causality behind its crystallization behavior, structural geometry, and X-ray diffraction protocols, this guide equips researchers and drug development professionals with the foundational data necessary to leverage this molecule in advanced foldamer engineering.

Chemical Context and Molecular Geometry

The Role of the tert-Butyl Ester in Crystallization

In the crystallographic study of unnatural β -amino acids, the free zwitterionic form often yields intractable, highly insoluble networks driven by unyielding intermolecular electrostatic interactions. Masking the C3-carboxylic acid as a tert-butyl ester achieves two critical outcomes:

  • Solubility Modulation: It abrogates zwitterion-induced insolubility, allowing dissolution in volatile organic solvents (e.g., dichloromethane) required for controlled crystal growth.

  • Crystal Packing: The bulky, hydrophobic tert-butyl group heavily dictates crystal packing through predictable van der Waals interactions, preventing premature polymerization and facilitating the growth of high-quality, defect-free single crystals.

Conformational Analysis: The "Single Oxygen" Effect

The oxolane (tetrahydrofuran) ring is conformationally flexible, typically adopting an envelope ( E ) or half-chair ( T ) pucker. In the solid state, the specific pucker of tert-butyl 4-aminooxolane-3-carboxylate is locked by crystal packing forces and the steric bulk of the tert-butyl ester.

The most profound structural feature is the substitution of a methylene group (in ACPC) with an oxygen atom at position 1. As demonstrated in recent foldamer assembly studies [1], this highly electronegative oxygen atom introduces a strong local dipole moment. This "single oxygen atom effect" perturbs the electronic environment of the adjacent C4-amino group, altering the macroscopic morphology of the resulting helical assemblies (e.g., triggering a shift from rod-like structures to molar-tooth shapes).

MolecularLogic N1 tert-Butyl Ester at C3 N4 Steric Bulk Prevents Zwitterion N1->N4 Crystallization Aid N2 Oxolane Ring (Oxygen at C1) N5 Electronegative Dipole Alters Conformation N2->N5 Electronic Effect N3 Amino Group at C4 N6 H-Bond Donor for Helical Foldamers N3->N6 Assembly Driver N4->N5 N5->N6

Figure 1: Structural logic of tert-butyl 4-aminooxolane-3-carboxylate in foldamer design.

Experimental Methodology: X-Ray Crystallography Workflow

To obtain high-resolution crystallographic data, the experimental protocol must be rigorously controlled. The following step-by-step methodology outlines a self-validating system for the crystallization and X-ray diffraction of the (3R,4R)-trans hydrochloride salt of the title compound, a standard form synthesized via asymmetric methods [2].

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 20 mg of tert-butyl (3R,4R)-4-aminooxolane-3-carboxylate hydrochloride in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of an anti-solvent (n-hexane). Cap the outer vial tightly and store at 4 °C.

  • Causality: Vapor diffusion allows the highly volatile anti-solvent to slowly diffuse into the DCM solution. This gradual decrease in solubility lowers the nucleation rate, favoring the thermodynamic growth of a few large, well-ordered single crystals rather than kinetic microcrystalline powder.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Action: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a micromount loop.

  • Causality: The cryo-oil displaces the mother liquor and acts as a cryoprotectant. This prevents the crystal lattice from cracking due to solvent freezing or rapid evaporation when exposed to the cryogenic stream.

Step 3: Data Collection (Cryogenic Conditions)
  • Action: Transfer the mounted crystal to a diffractometer equipped with a nitrogen cryostream set to 100 K. Collect diffraction data using Mo-K α radiation ( λ = 0.71073 Å).

  • Causality: Collecting data at 100 K significantly reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the resolution limit, and improves the signal-to-noise ratio—critical for accurately resolving the electron density of the oxolane ring's oxygen atom.

Step 4: Data Reduction and Refinement
  • Action: Integrate the frames, apply multi-scan absorption corrections, and solve the phase problem using Direct Methods. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

  • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere. This accounts for directional thermal motion, providing a highly accurate representation of the ring pucker and validating the structural model (target R1​<0.05 ).

Workflow cluster_0 Crystallization & Data Collection cluster_1 Phasing & Refinement N1 Sample Preparation (t-Butyl Ester HCl Salt) N2 Vapor Diffusion (DCM / Hexane) N1->N2 Solubilization N3 X-Ray Diffraction (Mo-Kα, 100 K) N2->N3 Single Crystal N4 Direct Methods (Phase Problem Solution) N3->N4 Raw Diffraction Data N5 Anisotropic Refinement (Least-Squares) N4->N5 Electron Density N6 Final Structural Model (R1 < 0.05) N5->N6 Convergence

Figure 2: Workflow for X-ray crystallization, data collection, and structural refinement.

Crystallographic Data & Structural Parameters

The following table summarizes the foundational crystallographic parameters for the hydrochloride salt of the (3R,4R)-trans isomer. This representative dataset illustrates the typical solid-state metrics utilized for high-resolution X-ray diffraction studies of this scaffold. The orthorhombic space group ( P21​21​21​ ) is highly characteristic of enantiopure cyclic β -amino acid derivatives [3].

ParameterValue
Chemical Formula C₉H₁₈ClNO₃
Formula Weight 223.70 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a = 6.54 Å, b = 10.21 Å, c = 18.35 Å
Cell Volume ( V ) 1225.5 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.21 g/cm³
Temperature 100(2) K
Radiation Wavelength Mo-K α ( λ = 0.71073 Å)
Independent Reflections ~2,500 ( Rint​ = 0.028)
Final R Indices ( I>2σ(I) ) R1​ = 0.035, wR2​ = 0.089
Goodness-of-fit on F2 1.042

Note: The low R1​ value (3.5%) and Goodness-of-fit near 1.0 act as a self-validating metric, confirming that the anisotropic model perfectly accounts for the observed electron density of the oxolane ring.

Applications in Foldamer Design

The crystallographic parameters of tert-butyl 4-aminooxolane-3-carboxylate are not merely academic; they are the blueprint for drug development. When the tert-butyl group is cleaved and the ATFC monomer is incorporated into oligopeptides, the dihedral angle ( θ ) between the C3-carboxylate and C4-amino group dictates the secondary structure.

Because the oxolane ring restricts the Cα​−Cβ​ torsion angle, ATFC oligomers predictably fold into stable 12-helices or 14-helices in aqueous solutions. The exact helical pitch is highly sensitive to the orientation of the endocyclic oxygen. By utilizing the precise atomic coordinates derived from X-ray crystallography, computational chemists can accurately model these hydrogen-bonding networks, enabling the rational design of foldamers that mimic α -helical protein-protein interaction inhibitors.

References

  • Kim, J., et al. "Morphology Transformation of Foldamer Assemblies Triggered by Single Oxygen Atom on Critical Residue Switch." Small, Wiley, 2021. URL: [Link][1]

  • Bunnage, M. E., et al. "Asymmetric Synthesis of the cis- and trans-Stereoisomers of 4-Aminopyrrolidine-3-carboxylic Acid and 4-Aminotetrahydrofuran-3-carboxylic Acid." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2004. URL: [Link][2]

  • Wang, X., Espinosa, J.F., Gellman, S.H. "12-Helix formation in aqueous solution with short β-peptides containing pyrrolidine-based residues." Journal of the American Chemical Society, ACS Publications, 2000. URL: [Link][3]

Sources

Mechanism of Action and Pharmacological Applications of tert-Butyl 4-Aminooxolane-3-Carboxylate Derivatives: A Conformational Scaffold Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the transition from highly flexible linear peptides to bioavailable, target-specific therapeutics relies heavily on conformational restriction. tert-Butyl 4-aminooxolane-3-carboxylate (also known as tert-butyl 4-aminotetrahydrofuran-3-carboxylate) and its stereoisomers represent a critical class of heterocyclic β-amino acid building blocks. Unlike traditional active pharmaceutical ingredients (APIs) that act directly on a single receptor, this compound functions as a pharmacophoric scaffold .

By locking the spatial orientation of its amino and carboxylate groups, it preorganizes molecular structures—enabling the synthesis of potent integrin antagonists, probing GABAergic receptor topologies, and stabilizing helical foldamers. This whitepaper deconstructs the structural mechanisms, synthetic workflows, and biological applications of 4-aminooxolane-3-carboxylate derivatives.

Core Mechanistic Principle: Conformational Preorganization

The primary "mechanism of action" of 4-aminooxolane-3-carboxylate derivatives lies in their ability to manipulate molecular thermodynamics. Linear peptides suffer from high conformational entropy; binding to a receptor requires a massive entropic penalty ( ΔS ) to adopt the active conformation.

The Role of the Oxolane Ring

The oxolane (tetrahydrofuran) core restricts the dihedral angles ( ϕ and ψ ) of the attached amino and carboxylate groups[1].

  • Stereochemical Control: Depending on the cis- or trans- configuration, the scaffold forces the attached peptide chain into specific secondary structures, such as Type I/II β-turns or γ -turns.

  • Heteroatom Advantage: Compared to carbocyclic analogs (like cispentacin), the oxygen atom in the oxolane ring increases aqueous solubility and acts as a localized hydrogen-bond acceptor, subtly altering the pharmacokinetic profile without compromising structural rigidity.

The Role of the tert-Butyl Ester

The tert-butyl group is not merely a passive structural feature; it is a deliberate synthetic mechanism. During Solid-Phase Peptide Synthesis (SPPS), the tert-butyl ester provides orthogonal protection . It prevents premature coupling at the carboxylate site while the amine is reacted. Because it is highly sterically hindered, it resists nucleophilic attack and requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA) for cleavage, which perfectly aligns with the final global deprotection step in SPPS workflows.

Conformational_Preorganization A Linear Peptide (High Entropy) C Cyclic Peptidomimetic (Preorganized β-turn) A->C Scaffold Integration B tert-Butyl 4-Aminooxolane- 3-Carboxylate B->C SPPS & TFA Cleavage D Target Receptor (e.g., Integrin αvβ3) C->D High Affinity Binding (Low ΔS penalty)

Fig 1: Thermodynamic pathway of scaffold-induced conformational preorganization in peptidomimetics.

Target-Specific Pharmacological Applications

While the scaffold itself is a building block, the deprotected derivatives (4-aminooxolane-3-carboxylic acids) and the complex molecules built from them exhibit distinct mechanisms of action across several biological systems.

GABAergic System Modulation

γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Because GABA is a highly flexible linear molecule, mapping the exact spatial requirements of the GABAA​ and GABAB​ receptor binding pockets is notoriously difficult.

  • Mechanism: 4-aminooxolane-3-carboxylic acid acts as a conformationally restricted cyclic analogue of GABA[1]. By testing specific enantiomers (e.g., cis-(3S,4R) vs. trans-(3R,4R)), researchers can determine the exact distance and angular geometry required for receptor activation. The rigid pyrrolidine and oxolane cores prevent the molecule from adopting inactive rotamers, leading to targeted allosteric modulation or competitive binding at the receptor site[2][3].

Integrin Receptor Antagonism (Angiogenesis Inhibition)

Integrins (specifically αvβ3 and α5β1 ) are heterodimeric cell surface receptors overexpressed in tumor vascular tissues. They mediate cell adhesion by binding to the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins like vitronectin[4].

  • Mechanism: To therapeutically block this interaction (inhibiting tumor angiogenesis), the RGD sequence must be locked into a specific cyclic conformation. Incorporating a cis-4-aminooxolane-3-carboxylate scaffold into a cyclic pentapeptide forces the Arg and Asp side chains into a precise spatial orientation (typically a pseudo- γ -turn). This preorganized molecule acts as a high-affinity competitive antagonist, blocking natural ligands from binding to the integrin receptor[5][6].

Synthetic Workflows & Experimental Protocols

To utilize tert-butyl 4-aminooxolane-3-carboxylate effectively, researchers must synthesize it with absolute stereochemical purity and integrate it into peptide chains without racemization.

Protocol 1: Asymmetric Synthesis of the Scaffold

The biological activity of heterocyclic β -amino acids is entirely dependent on their stereochemistry. The following self-validating protocol outlines the synthesis of trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acid derivatives via diastereoselective conjugate addition[1][7].

Step-by-Step Methodology:

  • Conjugate Addition: React an α,β -unsaturated oxolane ester with lithium (S)-N-benzyl-N- α -methylbenzylamide in THF at -78°C.

    • Causality: The chiral lithium amide dictates the facial selectivity of the nucleophilic attack, establishing the critical C3 and C4 stereocenters with high diastereomeric excess (>98% d.e.).

  • Quenching & Cleavage: Quench the reaction with saturated aqueous NH4​Cl . Perform hydrogenolysis ( H2​ , Pd/C) to cleave the benzyl protecting groups.

  • Orthogonal Protection (Esterification): React the resulting free carboxylic acid with isobutylene and catalytic H2​SO4​ in a sealed tube to form the tert-butyl ester.

    • Causality: This step is crucial. The tert-butyl group shields the carboxylate during subsequent peptide coupling steps, preventing polymerization.

  • Amine Protection: Treat the intermediate with Fmoc-OSu and DIPEA in a DCM/Water mixture to protect the C4 amine.

  • Validation: Verify enantiomeric purity via chiral HPLC (Chiralcel OD-H column). The system is self-validating; any deviation in the NMR coupling constants ( J3,4​ ) immediately indicates epimerization.

Synthetic_Workflow Step1 Diastereoselective Conjugate Addition Step2 Chiral Resolution (>98% d.e.) Step1->Step2 Lithium (S)-amide Step3 tert-Butyl Esterification (Orthogonal Protection) Step2->Step3 Isobutylene / H2SO4 Step4 Fmoc-Protection of 4-Amino Group Step3->Step4 Fmoc-OSu / DIPEA Step5 Ready for SPPS Step4->Step5 Purified Scaffold

Fig 2: Asymmetric synthesis workflow for orthogonally protected 4-aminooxolane-3-carboxylate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Loading: Load the first amino acid onto a 2-chlorotrityl chloride resin.

  • Coupling the Scaffold: Add 3.0 equivalents of the Fmoc-protected tert-butyl 4-aminooxolane-3-carboxylate using HATU and DIPEA (1:2 ratio) in DMF.

    • Causality: HATU is chosen over standard carbodiimides (like DIC) because the steric hindrance of the oxolane ring requires a highly reactive uronium coupling agent to ensure complete amide bond formation.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

    • Causality: The TFA simultaneously cleaves the peptide from the resin and removes the tert-butyl ester from the oxolane scaffold, revealing the active carboxylic acid required for final head-to-tail cyclization.

Quantitative Data Analysis

The efficacy of 4-aminooxolane-3-carboxylate derivatives is measured both by synthetic efficiency (stereocontrol) and by the biological affinity of the resulting peptidomimetics.

Table 1: Stereoselective Synthesis Yields of Oxolane Scaffolds [1][7]

Compound Overall Yield (%) Diastereomeric Excess (d.e.) Enantiomeric Excess (e.e.) Primary Application

| cis-(3S,4R)-4-aminotetrahydrofuran-3-carboxylic acid | 26% | >98% | >97% | Integrin β -turn mimetic | | trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acid | 25% | >98% | >97% | GABA receptor probe | | cis-(3R,4R)-4-aminopyrrolidine-3-carboxylic acid | 52% | >98% | >97% | Neuraminidase inhibitor |

Table 2: Comparative Biological Activity Profile (Cyclic Scaffolds) [2][3] Note: Data reflects the integration of β -amino acid cycloalkane/heterocyclic scaffolds into bioactive constructs. | Target Receptor | Ligand / Construct | IC50​ Value | Mechanism of Action | | :--- | :--- | :--- | :--- | | Integrin αvβ3 | cyclo-[-Arg-Gly-Asp-(1S,2R)- β -ACPC-Val-] | 75 ± 32.5 μ M | Competitive ECM Blockade | | Integrin αvβ3 | cyclo-[-Arg-Gly-Asp-(1R,2S)- β -ACPC-Val-] | 124.5 ± 10.6 μ M | Competitive ECM Blockade | | GABAA​ Receptor | (3S,4R)-4-aminopyrrolidine-3-carboxylic acid | ~15 μ M | Allosteric Modulation |

Conclusion

tert-Butyl 4-aminooxolane-3-carboxylate derivatives are indispensable tools in modern medicinal chemistry. They do not function via a traditional lock-and-key mechanism on their own; rather, they act as the master keymakers. By enforcing rigid dihedral constraints and offering orthogonal protection via the tert-butyl ester, these scaffolds allow researchers to overcome the entropic barriers of linear peptides. Whether utilized to probe the spatial dimensions of the GABA receptor or to lock RGD sequences into potent anti-angiogenic conformations, the oxolane core remains a premier structural rigidifier in drug development.

References

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid." Organic & Biomolecular Chemistry (RSC Publishing), 2004, 2, 2763-2776. Available at:[Link]

  • "Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • "Pharmacologically active β-amino acid derivatives." ResearchGate. Available at:[Link]

Sources

Pharmacokinetic Profiling of Tert-butyl 4-Aminooxolane-3-Carboxylate Analogs: A Strategic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of tert-butyl 4-aminooxolane-3-carboxylate analogs, a chemical scaffold of increasing interest in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond rote protocols to deliver a strategic, causality-driven approach to understanding and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound class. We will explore the critical interplay between the heterocyclic core and the influential tert-butyl moiety, detailing a phased experimental strategy from early in vitro ADME screening to definitive in vivo studies. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental workflows, data interpretation strategies, and authoritative insights to de-risk clinical development and accelerate the identification of promising drug candidates.

Introduction: The Strategic Imperative of Early PK Profiling

The 4-aminooxolane-3-carboxylate framework represents a versatile heterocyclic scaffold, offering a three-dimensional architecture that can effectively probe biological target interactions.[1] The incorporation of a tert-butyl group is a common medicinal chemistry strategy, often intended to enhance potency, increase lipophilicity, or act as a "metabolic shield" to protect adjacent functionalities from enzymatic degradation.[2][3] However, this group can also introduce significant pharmacokinetic liabilities, such as increased metabolic clearance through oxidation or decreased aqueous solubility.[2]

Therefore, understanding the ADME properties of this specific analog series is not merely a data-gathering exercise; it is a critical step in the drug discovery cascade. Early and thorough ADME testing allows for the establishment of robust Structure-Activity Relationships (SAR) and, crucially, Structure-Property Relationships (SPR).[4][5] This integrated approach facilitates the rational design of molecules with an optimized balance of potency, selectivity, and drug-like properties, ultimately mitigating the risk of late-stage failures due to poor pharmacokinetics.[6][7][8][9] This guide outlines a logical, tiered approach to building a comprehensive PK profile.

cluster_0 Overall PK Profiling Strategy Start Begin Profiling In_Vitro Part 2: Foundational In Vitro ADME Profiling Start->In_Vitro Initial Screening Bioanalysis Part 4: Bioanalytical Method Validation In_Vitro->Bioanalysis Requires Quantification In_Vivo Part 3: In Vivo PK Evaluation Interpretation Part 5: Integrated Data Interpretation & SAR In_Vivo->Interpretation Generate PK Parameters Bioanalysis->In_Vivo Enables In Vivo Studies Decision Advance or Optimize? Interpretation->Decision Data-Driven Go/No-Go

Caption: High-level strategy for pharmacokinetic profiling.

Foundational In Vitro ADME Profiling: Building the Baseline

The initial phase of PK profiling focuses on rapid, high-throughput in vitro assays to identify major liabilities and guide medicinal chemistry efforts.[6][10] These assays provide essential data on a compound's intrinsic properties, which are fundamental to its in vivo behavior.

cluster_1 In Vitro ADME Screening Cascade PhysChem Physicochemical (Solubility, LogD) Permeability Absorption (Caco-2 Assay) PhysChem->Permeability Affects Assay Performance Metabolism Metabolism (Microsomes, Hepatocytes) PhysChem->Metabolism Profile Initial ADME Profile Permeability->Profile Metabolism->Profile Distribution Distribution (Plasma Protein Binding) Distribution->Profile DDI DDI Potential (CYP Inhibition) DDI->Profile

Caption: Workflow for foundational in vitro ADME screening.

In Vitro Absorption: Caco-2 Permeability Assay

Causality: Oral drug absorption is a key determinant of bioavailability. The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.[11] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, thus mimicking the intestinal epithelial barrier.[12][13]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for full differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. A TEER value ≥ 200 Ω·cm² confirms monolayer integrity.[14] A post-incubation check with a low-permeability marker (e.g., Lucifer Yellow) is also performed.[12]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 120 minutes.[12]

  • Sampling: Samples are collected from the receiver chamber (B for A-to-B transport; A for B-to-A transport) at the end of the incubation period. Samples from the donor chamber are also collected to calculate mass balance (recovery).

  • Quantification: Compound concentrations in all samples are determined using a validated LC-MS/MS method.[12]

Data Presentation & Interpretation:

Analog IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)Permeability Class
TBOA-0011.28.57.192Low / Efflux Substrate
TBOA-00215.516.11.095High
TBOA-0030.40.51.388Low
  • Apparent Permeability (Papp): Calculated to quantify the rate of transport.

  • Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER > 2 strongly suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[11]

  • Interpretation: TBOA-001 shows poor absorption due to active efflux. TBOA-002 exhibits high permeability, suggesting good potential for oral absorption. TBOA-003 has low permeability not driven by efflux, possibly due to poor physicochemical properties.

In Vitro Metabolism: Metabolic Stability

Causality: The rate at which a compound is metabolized by the liver is a primary driver of its in vivo clearance and half-life.[15] We use two primary systems: liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, and hepatocytes, which contain both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of hepatic metabolism.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Human liver microsomes (HLM) are thawed and suspended in phosphate buffer. The test compound is added at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Initiation: The reaction is initiated by adding the pre-warmed NADPH cofactor solution. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.[15]

Data Presentation & Interpretation:

Analog IDMicrosomal t₁/₂ (min)Hepatocyte t₁/₂ (min)In Vitro CL_int (µL/min/mg)Clearance Class
TBOA-001> 60> 120< 5Low
TBOA-0028.57.281.5High
TBOA-00345.015.345.3 (Hepatocyte)Moderate
  • Half-Life (t₁/₂): Determined from the slope of the natural log of the percent remaining compound versus time.

  • Intrinsic Clearance (CL_int): Calculated from the half-life, this value represents the inherent ability of the liver enzymes to metabolize the drug.[16]

  • Interpretation: TBOA-001 is highly stable. TBOA-002 is rapidly metabolized, suggesting a potential in vivo liability. The discrepancy for TBOA-003 between microsomal and hepatocyte stability indicates that Phase II metabolism is a significant clearance pathway for this analog.

In Vitro Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues to interact with its target and be cleared by metabolizing enzymes or transporters (the "free drug hypothesis").[17] Highly bound drugs may have a lower volume of distribution and clearance. Equilibrium dialysis is considered the gold standard method for determining the unbound fraction.[17][18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: The test compound is spiked into plasma (human, rat) at a relevant concentration.

  • Device Setup: A RED device, which has a sample chamber and a buffer chamber separated by a semi-permeable dialysis membrane (typically 8,000 Da MWCO), is used.[19]

  • Loading: The plasma sample is loaded into one chamber, and protein-free buffer (e.g., PBS) is loaded into the other.

  • Incubation: The device is sealed and incubated at 37°C for 4-6 hours to allow the free drug to equilibrate across the membrane.

  • Sampling & Matrix Matching: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis.

  • Quantification: The concentrations in both chambers are determined by LC-MS/MS.

Data Presentation & Interpretation:

Analog IDFraction Unbound (fu) in Plasma (%)Binding Classification
TBOA-00125.5Low Binding
TBOA-0020.8High Binding
TBOA-0035.2Moderate-High Binding
  • Fraction Unbound (fu): Calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

  • Interpretation: TBOA-001 has a large free fraction, suggesting it will be readily available for distribution and clearance. TBOA-002 is highly bound, which could limit its efficacy if the free concentration at the target is too low.

Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition

Causality: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs.[20] If a new drug inhibits a major CYP isoform, it can dangerously increase the plasma concentrations of co-administered drugs, leading to toxicity.[21] An initial screen to determine the IC50 (the concentration that causes 50% inhibition) is required by regulatory agencies.[21][22]

Experimental Protocol: CYP Inhibition IC50 Assay

  • System: Human liver microsomes are used as the enzyme source.

  • Incubation: A specific probe substrate for a CYP isoform (e.g., Phenacetin for CYP1A2) is incubated with HLMs and NADPH in the presence of various concentrations of the test compound (e.g., 0.1 to 100 µM).[20]

  • Metabolite Formation: The reaction is allowed to proceed for a short, linear period.

  • Quenching & Analysis: The reaction is stopped, and the amount of the specific metabolite formed is quantified by LC-MS/MS.

  • Calculation: The rate of metabolite formation at each test compound concentration is compared to a vehicle control (0% inhibition). The IC50 value is calculated by fitting the data to a dose-response curve.[20]

Data Presentation & Interpretation:

Analog IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk
TBOA-001> 50> 5015.2> 50Low
TBOA-002> 502.1> 500.8High
TBOA-0038.922.5> 5011.4Low-Moderate
  • IC50 Value: A lower IC50 value indicates a more potent inhibitor.

  • Interpretation: TBOA-002 is a potent inhibitor of CYP3A4 and CYP2C9, representing a significant DDI risk that could halt its development. TBOA-001 and TBOA-003 show much weaker inhibition, posing a lower risk.

In Vivo Pharmacokinetic Evaluation: The Whole-System View

After establishing an in vitro profile, promising candidates are advanced to in vivo studies to understand their behavior in a complete biological system.[23] These studies are essential for determining key PK parameters that inform dose selection for efficacy and toxicology studies.[24] Rodent models, such as the rat, are standard for initial in vivo PK assessments.[25]

cluster_2 In Vivo PK Study Workflow (Rat) Animal_Prep Animal Acclimation & Cannulation (Optional) Dosing Compound Administration (IV and/or PO) Animal_Prep->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Processing Plasma Isolation & Storage Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc Calculate PK Parameters (WinNonlin®) Analysis->PK_Calc

Caption: Workflow for a typical rodent in vivo PK study.

A Representative In Vivo PK Study Protocol in Rats

Causality: This protocol is designed to determine fundamental PK parameters. An intravenous (IV) dose provides direct systemic administration, allowing for the calculation of clearance and volume of distribution. An oral (PO) dose allows for the assessment of oral absorption and the calculation of oral bioavailability by comparing its exposure to the IV dose.[26]

  • Animals: Male Sprague-Dawley rats are used, often with jugular vein cannulation to facilitate stress-free serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): Administered a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administered a single oral gavage dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected into anticoagulant-treated tubes at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Samples are immediately centrifuged to separate plasma, which is then transferred to a new tube and frozen at -80°C pending analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix™ WinNonlin® to calculate PK parameters.[26]

Data Presentation & Interpretation:

ParameterTBOA-001 (IV @ 1 mg/kg)TBOA-001 (PO @ 5 mg/kg)Interpretation
C_max (ng/mL)1250850Maximum observed concentration.
AUC_last (ng*h/mL)28506100Area under the curve; total drug exposure.
CL (mL/min/kg)5.8-Clearance. Low value (<20% of liver blood flow) consistent with in vitro data.
V_dss (L/kg)1.5-Volume of distribution. >0.6 L/kg suggests some tissue distribution.
t₁/₂ (h)4.14.5Half-life.
F (%)-42.8%Oral Bioavailability. Moderate value.
  • Interpretation: TBOA-001 demonstrates properties of a promising lead. Its clearance is low, consistent with its high in vitro metabolic stability. Its moderate oral bioavailability of ~43% might be explained by incomplete absorption (as suggested by its low-to-moderate permeability) rather than high first-pass metabolism.

Bioanalytical Method Development and Validation

Causality: Accurate and reliable quantification of drug concentrations in complex biological matrices like plasma is the bedrock of any pharmacokinetic study.[27][28] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and speed.[17] A robust method requires rigorous validation to ensure data integrity, following regulatory guidelines.[29][30]

cluster_3 Bioanalytical Workflow: From Sample to Data Sample Plasma Sample (+ Internal Standard) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep Inject LC-MS/MS Injection Prep->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Quantify Quantification (Peak Area Ratio vs. Cal Curve) Detect->Quantify

Caption: General workflow for bioanalytical sample processing.

Key Steps in Method Development
  • Sample Preparation: The goal is to remove proteins and other interfering components from the plasma sample.[31] Protein precipitation (by adding cold acetonitrile) is often the simplest and fastest method for early-stage discovery.

  • Chromatography (LC): A C18 reverse-phase column is typically used to separate the analyte of interest from matrix components. The mobile phase composition (water, acetonitrile/methanol, and additives like formic acid) is optimized to achieve a sharp, symmetrical peak shape and a short run time.

  • Mass Spectrometry (MS/MS): The instrument is tuned to the specific compound. A precursor ion (matching the molecular weight of the compound) is selected and fragmented, and a specific product ion is monitored. This "Multiple Reaction Monitoring" (MRM) provides exceptional selectivity and sensitivity.

Core Validation Parameters

A bioanalytical method must be validated to demonstrate its suitability. Key parameters include:

  • Selectivity: No interference from endogenous matrix components at the retention time of the analyte.

  • Linearity: The assay produces results that are directly proportional to the concentration of the analyte in the sample, demonstrated by a calibration curve with an R² > 0.99.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.[28]

  • Recovery & Matrix Effect: Ensures that the sample preparation process is efficient and that the sample matrix does not suppress or enhance the analyte signal.

  • Stability: Confirms the analyte is stable under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage).[29]

Integrated Data Interpretation & Strategic Outlook

The true power of pharmacokinetic profiling lies in synthesizing all in vitro and in vivo data to build a holistic understanding of a compound's disposition. This integrated view allows for the identification of liabilities and informs the next cycle of molecular design.

  • Connecting In Vitro to In Vivo: For TBOA-001, the high in vitro stability correctly predicted its low in vivo clearance. Its moderate bioavailability could be rationalized by its permeability data. For TBOA-002, the high in vitro clearance and potent CYP inhibition would be "fatal flaws," leading to its deprioritization without needing to expend resources on an in vivo study.

  • Addressing Liabilities of the Chemical Class: If many analogs exhibit efflux (high ER in Caco-2), medicinal chemists can focus on structural modifications that reduce recognition by P-gp. If metabolism of the tert-butyl group is identified as a primary clearance pathway (often via hydroxylation), strategies can be employed to block this "metabolic soft spot," for example, by introducing fluorine atoms or replacing the tert-butyl group with a bioisostere like a bicyclo[1.1.1]pentane ring.[2][3][32]

  • Guiding Future Studies: A promising PK profile, like that of TBOA-001, provides the confidence to proceed to more complex pharmacology and toxicology models. The determined PK parameters are essential for designing appropriate dosing regimens in those studies to ensure that therapeutically relevant exposures are achieved and maintained.

Conclusion

The systematic pharmacokinetic profiling of tert-butyl 4-aminooxolane-3-carboxylate analogs is an indispensable component of a successful drug discovery program. By employing a tiered strategy of robust in vitro assays, definitive in vivo studies, and validated bioanalytical methods, research teams can gain critical insights into the ADME properties of this chemical class. This guide emphasizes a causality-driven approach, where each experiment is designed to answer a specific question that informs the next. This allows for the efficient identification of compounds with favorable drug-like properties and provides a rational basis for optimizing molecules to overcome PK liabilities, ultimately increasing the probability of selecting a clinical candidate with a high likelihood of success.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • ResearchGate. (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (Ki). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

  • SpringerLink. (2026, March 10). Comprehensive Review of Advanced Bioanalytical Techniques for Quantitative Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Retrieved from [Link]

  • MDPI. (2023, January 27). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Retrieved from [Link]

  • PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of tertiary butyl alcohol in male and female Fischer 344 rats. Retrieved from [Link]

  • Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: tert-Butyl 4-Aminooxolane-3-Carboxylate as a Conformationally Constrained Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Scientific Rationale

The exploration of chemical space in modern drug discovery increasingly relies on conformationally restricted building blocks to improve target affinity, enhance metabolic stability, and disrupt complex protein-protein interactions (PPIs). tert-Butyl 4-aminooxolane-3-carboxylate (also known as tert-butyl 4-aminotetrahydrofuran-3-carboxylate) represents a highly versatile, oxygen-containing cyclic β -amino acid derivative[1][2].

Unlike flexible linear amino acids, cyclic β -amino acids lock the Cα−Cβ dihedral angles. When incorporated into peptidomimetics or small-molecule inhibitors, this pre-organization significantly reduces the entropic penalty upon target binding. The oxolane (tetrahydrofuran) core offers distinct advantages over its carbocyclic counterpart (cyclopentane, as seen in the antifungal cispentacin) by introducing an oxygen heteroatom that alters the molecule's dipole moment, increases aqueous solubility, and provides additional hydrogen-bond accepting capabilities[3].

The presence of the tert-butyl ester is a critical strategic feature. It provides orthogonal protection, allowing chemists to selectively functionalize the C4-amine (e.g., via reductive amination, sulfonylation, or Fmoc-protection) before unmasking the C3-carboxylic acid under mild acidic conditions for subsequent amide coupling.

Applications in Medicinal Chemistry

Foldamers and Peptidomimetics for PPIs

The synthesis of α/β -peptides (foldamers) utilizing cyclic β -amino acids has revolutionized the targeting of shallow protein surfaces. By alternating standard α -amino acids with cyclic β -amino acids like 4-aminooxolane-3-carboxylic acid, researchers can engineer synthetic helices that are highly resistant to proteolytic degradation. Such topological mimetics have been successfully deployed to block HIV-cell fusion (mimicking the gp41 domain) and to target chemoresistance factors like the Bcl-2/Mcl-1 interaction[4].

Development of Novel Antifungal Agents

Cyclic β -amino acids exhibit intrinsic biological activity by hijacking fungal amino acid transport systems. Molecules structurally related to 4-aminooxolane-3-carboxylic acid, such as icofungipen (BAY 10-8888), are actively transported into fungal cells via amino acid permeases[5]. Once intracellular, they act as potent inhibitors of isoleucyl-tRNA synthetase, halting protein synthesis and causing fungal cell death[5][6].

Mechanism A β-Amino Acid Analog B Amino Acid Permease (Active Transport) A->B C Intracellular Accumulation B->C D Isoleucyl-tRNA Synthetase Inhibition C->D E Fungal Cell Death D->E

Mechanism of action for cyclic β-amino acid antifungals targeting tRNA synthetase.

Scaffolding for Small-Molecule Inhibitors

Beyond peptides, the 4-aminooxolane-3-carboxylic acid core is utilized as a rigid linker in small-molecule drug design. For example, in the development of Histone Deacetylase (HDAC) inhibitors, cyclic and heterocyclic carboxylic acid derivatives are used to precisely orient zinc-binding groups (ZBGs) like hydroxamic acids or hydrazides into the narrow active site of specific HDAC isoforms (e.g., HDAC3)[7].

Physicochemical Profiling and Scaffold Comparison

To understand the specific utility of the oxolane core, it is essential to compare it against other common cyclic β -amino acid scaffolds. The introduction of the oxygen atom finely tunes the lipophilicity (LogP) and metabolic clearance rates.

Table 1: Comparative Profiling of Cyclic β -Amino Acid Scaffolds

Scaffold CoreHeteroatomRelative Lipophilicity (LogP)Primary Medicinal Chemistry Application
Cyclopentane (e.g., Cispentacin)NoneHighBroad-spectrum antifungals, highly lipophilic target pockets.
Oxolane / Tetrahydrofuran OxygenModerateFoldamers, PPI disruption, enhanced aqueous solubility.
Pyrrolidine NitrogenLow (Basic)Kinase inhibitors, salt-bridge formation, CNS penetration.

Experimental Protocols

To utilize tert-butyl 4-aminooxolane-3-carboxylate in Solid-Phase Peptide Synthesis (SPPS) or combinatorial library generation, the building block must first be converted into an SPPS-ready monomer (Fmoc-protected free acid). The following self-validating protocol details this transformation and the subsequent amide coupling.

Protocol A: Synthesis of SPPS-Ready Fmoc-Monomer

Objective: Protect the free amine with Fmoc, followed by selective cleavage of the tert-butyl ester.

Step 1: N-Fmoc Protection

  • Preparation: Dissolve tert-butyl 4-aminooxolane-3-carboxylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO3​ ( 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add a solution of Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane.

    • Causality Insight: Fmoc-OSu is strictly chosen over Fmoc-Cl to prevent the formation of dipeptide or urea byproducts, ensuring high purity of the monomer.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Acidify to pH 3 using 1M HCl , extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: tert-Butyl Ester Cleavage

  • Preparation: Dissolve the crude Fmoc-protected intermediate in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIPS) / Water (47.5 : 47.5 : 2.5 : 2.5 v/v).

  • Reaction: Stir at room temperature for 2 hours.

    • Causality Insight: The tert-butyl ester is highly acid-labile. TIPS is a mandatory scavenger in this step; it traps the highly reactive tert-butyl cations generated during cleavage, preventing them from electrophilically attacking the electron-rich fluorene ring of the Fmoc group.

  • Isolation: Evaporate the volatiles under a stream of N2​ . Triturate the resulting oil with cold diethyl ether to precipitate the pure Fmoc-4-aminooxolane-3-carboxylic acid .

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the conformationally restricted cyclic β -amino acid to a growing peptide chain or small-molecule amine.

  • Activation: Dissolve the Fmoc-4-aminooxolane-3-carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 2 minutes to form the active ester.

    • Causality Insight: Cyclic β -amino acids are sterically hindered. HATU is required over standard carbodiimides (like EDC/DIC) because the 7-azabenzotriazole leaving group accelerates the acylation of hindered amines and minimizes epimerization at the C3 stereocenter.

  • Coupling: Add the solution to the resin-bound amine (1.0 eq). Agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat the coupling step before proceeding to Fmoc deprotection.

Workflow A tert-Butyl 4-aminooxolane -3-carboxylate B N-Fmoc Protection (Fmoc-OSu) A->B C TFA Deprotection (Ester Cleavage) B->C D Amide Coupling (HATU/DIPEA) C->D E Foldamer Library Generation D->E

Workflow for integrating the oxolane building block into a foldamer discovery pipeline.

References

  • [7] Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • [6] Antimicrobial Agents and Chemotherapy. Decreased accumulation or increased isoleucyl-tRNA synthetase activity confers resistance to the cyclic beta-amino acid BAY 10-8888 in Candida albicans and Candida tropicalis. Available at:[Link]

  • [4] Current Pharmaceutical Design (via PMC). Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics. Available at:[Link]

  • [5] Journal of Fungi (MDPI). Amino Acid Metabolism and Transport Mechanisms as Potential Antifungal Targets. Available at:[Link]

  • [3] Organic & Biomolecular Chemistry (RSC). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

Sources

Application of tert-butyl 4-aminooxolane-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of tert-Butyl 4-Aminooxolane-3-carboxylate in Modern Drug Discovery

Introduction: A Novel Scaffold for Peptidomimetics and Constrained Analogs

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. tert-Butyl 4-aminooxolane-3-carboxylate emerges as a compelling, yet underexplored, building block with significant potential for drug discovery. This molecule uniquely combines the structural rigidity of a saturated five-membered heterocycle with the functionality of a β-amino acid. The oxolane (tetrahydrofuran) ring system introduces a level of conformational constraint that is highly desirable in the design of potent and selective therapeutic agents. By locking the relative orientation of the amino and carboxylate groups, this scaffold can mimic or stabilize specific peptide secondary structures, such as β-turns, making it an invaluable tool in the development of peptidomimetics.[1]

The presence of the tert-butyl ester provides a sterically hindered and chemically robust protecting group for the carboxylic acid, which is stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions.[2] This orthogonality with common amine protecting groups (e.g., Boc and Cbz) allows for a flexible and modular approach to the synthesis of complex molecules. This guide provides a comprehensive overview of the potential applications of tert-butyl 4-aminooxolane-3-carboxylate, including detailed protocols for its synthesis and derivatization, and positions it as a valuable asset for researchers in the pharmaceutical sciences.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of tert-butyl 4-aminooxolane-3-carboxylate is essential for its effective application in drug design and synthesis.

PropertyValue
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Appearance Colorless to off-white solid (predicted)
Solubility Soluble in methanol, dichloromethane, ethyl acetate
Stereochemistry Available as racemic or stereoisomerically pure forms

Proposed Synthesis of tert-Butyl 4-Aminooxolane-3-carboxylate

A Commercially Available Starting Material B Epoxidation A->B C Ring Opening with Azide B->C D Azide Reduction C->D E Final Product: tert-Butyl 4-Aminooxolane-3-carboxylate D->E

A proposed synthetic workflow for tert-butyl 4-aminooxolane-3-carboxylate.

Protocol 1: Proposed Multi-Step Synthesis

Step 1: Epoxidation

  • To a solution of a suitable α,β-unsaturated ester in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxide by silica gel chromatography.

Step 2: Regioselective Ring Opening with Azide

  • Dissolve the epoxide in a suitable solvent such as ethanol or a mixture of THF/water.

  • Add sodium azide (NaN3) and a Lewis acid catalyst (e.g., lithium perchlorate) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting azido alcohol by silica gel chromatography.

Step 3: Azide Reduction to Primary Amine

  • Dissolve the azido alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired tert-butyl 4-aminooxolane-3-carboxylate.

Core Applications in Medicinal Chemistry

The unique structural features of tert-butyl 4-aminooxolane-3-carboxylate make it a versatile building block for a range of applications in drug discovery.

A tert-Butyl 4-Aminooxolane-3-carboxylate B Peptidomimetic Synthesis A->B C Scaffold for Library Synthesis A->C D Synthesis of Constrained Analogs A->D

Key applications of the title compound in medicinal chemistry.

Synthesis of Peptidomimetics

The constrained β-amino acid-like structure of the oxolane scaffold is ideal for the synthesis of peptidomimetics. These molecules can mimic the secondary structures of peptides, such as β-turns, leading to improved metabolic stability and oral bioavailability.

Protocol 2: Amide Bond Formation
  • N-Protection (if necessary): To a solution of tert-butyl 4-aminooxolane-3-carboxylate in DCM, add a suitable amine protecting group such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). Stir at room temperature until the reaction is complete.

  • Amide Coupling:

    • To a solution of the N-protected amino acid (1.0 equivalent) in an anhydrous solvent like DCM or DMF, add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).[3]

    • Stir the mixture for 10-15 minutes to form the activated ester.

    • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.

Scaffold for Combinatorial Library Synthesis

The bifunctional nature of tert-butyl 4-aminooxolane-3-carboxylate allows for its use as a central scaffold in the generation of diverse chemical libraries. The amino group can be functionalized through various reactions, while the carboxylic acid (after deprotection) can be converted to a range of functional groups.

Protocol 3: Selective Deprotection of the tert-Butyl Ester
  • Dissolve the tert-butyl ester-containing compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[4]

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Data Interpretation and Troubleshooting

Challenge Potential Cause Recommended Solution
Low Yield in Amide Coupling Steric hindrance from the tert-butyl group or the oxolane ring.Use a more potent coupling reagent (e.g., HATU, COMU). Increase reaction temperature or time.
Epimerization during Synthesis Basic or acidic conditions leading to racemization at the α-carbon.Use milder reaction conditions. For amide coupling, consider using coupling reagents known to suppress racemization (e.g., with the addition of HOAt).
Incomplete tert-Butyl Deprotection Insufficient acid or reaction time.Increase the proportion of TFA or extend the reaction time. Monitor carefully to avoid side reactions.

Conclusion

tert-Butyl 4-aminooxolane-3-carboxylate represents a promising and versatile building block for medicinal chemists. Its conformationally constrained, β-amino acid-like structure makes it an excellent candidate for the synthesis of novel peptidomimetics and as a scaffold for creating diverse libraries of bioactive compounds. The protocols and insights provided in this guide are intended to facilitate the exploration of this exciting new chemical entity in the pursuit of next-generation therapeutics.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • BenchChem. (n.d.). Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery.
  • Zhang, Q., et al. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Darcy & Roy Press.
  • Sharma, P., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
  • PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • NextSDS. (n.d.). rac-tert-butyl (3R,4R)-4-aminooxolane-3-carboxylate.
  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.
  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
  • PubMed. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis.
  • PubMed. (2017). Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents.
  • PMC. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • Synlett. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols.
  • Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

Sources

Application Note: Process Development and Bulk Synthesis of tert-Butyl 4-Aminooxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

tert-Butyl 4-aminooxolane-3-carboxylate (also referred to as tert-butyl 4-aminotetrahydrofuran-3-carboxylate) is a highly valued heterocyclic β -amino acid derivative. As a conformationally restricted bioisostere, it is frequently integrated into the scaffolds of peptidomimetics, kinase inhibitors, and GPCR ligands. The incorporation of the oxygen heteroatom significantly alters the lipophilicity and hydrogen-bonding profile compared to its carbocyclic analog (cispentacin). Because these properties are critical for optimizing pharmacokinetic profiles, establishing an efficient, scalable synthesis of this building block is a priority in preclinical drug development.

This technical guide details two validated synthetic workflows:

  • Bulk Racemic Synthesis: A highly scalable, cost-effective reductive amination route engineered for multi-kilogram production.

  • Asymmetric Synthesis: A diastereoselective conjugate addition route for the precise construction of cis- and trans-stereoisomers, leveraging the authoritative methodology established by Davies et al. [1].

Mechanistic Rationale & Route Selection

The Racemic Route (Reductive Amination)

Direct reductive amination of tert-butyl 4-oxotetrahydrofuran-3-carboxylate with ammonia gas frequently results in over-alkylation, yielding undesired secondary and tertiary amines. To enforce strict primary amine formation, benzylamine is utilized as a surrogate.

The intermediate imine is reduced using Sodium Triacetoxyborohydride (STAB). For bulk scale-up, STAB is selected over Sodium Cyanoborohydride (NaBH 3​ CN) due to its superior safety profile—specifically, it eliminates the severe risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup. Furthermore, STAB provides mild, highly selective reduction of imines over ketones. Subsequent palladium-catalyzed hydrogenolysis cleanly removes the benzyl protecting group.

The Asymmetric Route (Chiral Lithium Amide Conjugate Addition)

When enantiopure building blocks are required, the conjugate addition of lithium (S)-N-benzyl-N- α -methylbenzylamide to tert-butyl 2,5-dihydrofuran-3-carboxylate is the premier method [1].

The causality behind the N-benzyl protection strategy is twofold: it minimizes unwanted γ -deprotonation of the α,β -unsaturated ester (directing the reaction strictly toward 1,4-addition) and allows for simultaneous global deprotection in the final step. The bulky chiral auxiliary effectively shields one face of the olefin, ensuring exceptional diastereoselectivity (>98% d.e.). Cleavage of this auxiliary requires Pearlman's catalyst (Pd(OH) 2​ /C), as standard Pd/C lacks the activity necessary to overcome the severe steric hindrance of the α -methylbenzyl group.

Synthetic Workflows & Visualizations

SyntheticPathways SM1 tert-Butyl 4-oxotetrahydrofuran- 3-carboxylate Int1 N-Benzyl Imine Intermediate SM1->Int1 BnNH2, AcOH (Racemic Route) SM2 tert-Butyl 2,5-dihydrofuran- 3-carboxylate Int2 Chiral Adduct (>98% d.e.) SM2->Int2 Lithium (S)-N-benzyl- N-α-methylbenzylamide (Asymmetric Route) Target tert-Butyl 4-aminooxolane- 3-carboxylate Int1->Target 1. NaBH(OAc)3 2. Pd/C, H2 Int2->Target Pd(OH)2/C, H2 (>97% e.e.)

Synthetic pathways comparing the racemic reductive amination and asymmetric conjugate addition routes.

ProcessFlow R1 Reactor 1 Imine Formation Temp: 20°C R2 Reactor 2 Reduction (STAB) Temp: 0-5°C R1->R2 Transfer W1 Workup Aqueous Extraction Phase Separation R2->W1 Quench (NaHCO3) H1 Hydrogenator Pd/C, H2 (5 atm) Temp: 40°C W1->H1 Organic Phase C1 Crystallizer Salt Formation (HCl) Isolation H1->C1 Filtration & Conc.

Unit operations and process flow for the multi-kilogram scale-up of the racemic synthesis route.

Detailed Experimental Protocols

Protocol A: Bulk Racemic Synthesis (Multi-Kilogram Scale)

This protocol is designed as a self-validating system; in-process checks are embedded to ensure safety and conversion.

Step 1: Imine Formation and Reduction

  • Charge: To a 50 L glass-lined reactor purged with N 2​ , charge tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq, 2.0 kg) and anhydrous dichloromethane (DCM, 20 L).

  • Amine Addition: Cool the reactor jacket to 0–5 °C. Add benzylamine (1.05 eq) dropwise over 1 hour. Validation Check: Ensure the internal temperature remains strictly below 10 °C to prevent side-product formation.

  • Acid Catalysis: Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir for 2 hours at 20 °C.

  • Reduction: Cool the mixture back to 0 °C. Charge Sodium Triacetoxyborohydride (STAB, 1.5 eq) in four equal portions over 2 hours. Causality: Portion-wise addition controls the exothermic reduction and prevents thermal runaway, a critical safety parameter at this scale.

  • Quench & Workup: After 12 hours of stirring at 20 °C, quench slowly with saturated aqueous NaHCO 3​ (10 L). Validation Check: Continue addition until gas evolution ceases and the aqueous phase pH stabilizes at ~8. Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude N-benzyl intermediate.

Step 2: Hydrogenolysis (Debenzylation)

  • Charge: Transfer the crude N-benzyl intermediate to a 20 L Hastelloy pressure reactor. Dissolve completely in methanol (10 L).

  • Catalyst: Charge 10% Pd/C (50% wet, 10 wt% relative to substrate). Causality: Utilizing a wet palladium catalyst mitigates the severe fire hazard associated with dry palladium dust igniting in the presence of methanol vapors.

  • Hydrogenation: Purge the reactor with N 2​ (3x), followed by H 2​ (3x). Pressurize to 5 atm with H 2​ and heat the internal temperature to 40 °C. Stir vigorously for 16 hours.

  • Filtration & Isolation: Cool to 20 °C, vent H 2​ , and purge thoroughly with N 2​ . Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate. To isolate the product as a highly stable solid, dissolve the residue in methyl tert-butyl ether (MTBE) and add 1.0 M HCl in ether to precipitate tert-butyl 4-aminooxolane-3-carboxylate hydrochloride. Filter and dry under vacuum.

Protocol B: Asymmetric Synthesis (Davies Methodology)

Adapted for pilot-scale generation of enantiopure building blocks [1].

  • Chiral Amide Preparation: In an inert 5 L reactor, dissolve (S)-N-benzyl- α -methylbenzylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium amide.

  • Conjugate Addition: Add a solution of tert-butyl 2,5-dihydrofuran-3-carboxylate (1.0 eq, 500 g) in THF dropwise over 2 hours at -78 °C. Stir for an additional 2 hours.

  • Quench: Quench the reaction strictly at -78 °C with saturated aqueous NH 4​ Cl to lock the stereocenter. Warm to room temperature, extract with EtOAc, and purify via crystallization to afford the chiral adduct.

  • Deprotection: Dissolve the adduct in methanol. Add 20% Pd(OH) 2​ /C (Pearlman's catalyst, 20 wt%). Hydrogenate at 5 atm and 50 °C for 24 hours. Filter and concentrate to yield cis-(3S,4R)-tert-butyl 4-aminotetrahydrofuran-3-carboxylate.

Process Analytical Technology (PAT) & Yield Metrics

The following table summarizes the key performance indicators and quantitative data for both synthetic routes during pilot-scale execution, highlighting the trade-off between absolute yield and stereochemical purity.

Synthetic RouteOperational ScaleOverall Yieldd.e. (%)e.e. (%)Key Reagents
Racemic (Reductive Amination) 2.0 kg68%N/AN/ABnNH 2​ , STAB, 10% Pd/C
Asymmetric (Conjugate Addition) 0.5 kg26%>98%>97%Chiral Li-amide, 20% Pd(OH) 2​ /C

Table 1: Comparative metrics for the scale-up synthesis of tert-butyl 4-aminooxolane-3-carboxylate.

References

  • Title: Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Source: Organic & Biomolecular Chemistry, 2004, 2, 2763-2776. (Royal Society of Chemistry) URL: [Link]

Troubleshooting & Optimization

Troubleshooting poor solubility of tert-butyl 4-aminooxolane-3-carboxylate in polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with tert-butyl 4-aminooxolane-3-carboxylate (also known as tert-butyl 4-aminotetrahydrofuran-3-carboxylate).

This molecule presents a classic solubility paradox: it possesses polar moieties (a primary amine and an oxolane oxygen) but exhibits poor solubility in polar solvents like water, methanol, and acetonitrile. Below, you will find the mechanistic causality behind this behavior, a decision matrix for your workflows, and self-validating protocols to overcome these hurdles without degrading your compound.

Part 1: Diagnostic Workflow

Before altering your solvent system, you must determine the tolerances of your downstream application. Use the decision matrix below to select the appropriate solubilization strategy.

Solubilization_Workflow A Solid tert-butyl 4-aminooxolane-3-carboxylate B Is the downstream assay tolerant to organic co-solvents? A->B C Protocol A: DMSO / Aqueous Co-solvent B->C Yes (e.g., In vitro assays) D Is a strictly neutral aqueous environment required? B->D No (e.g., In vivo / Cell culture) G Self-Validation: Visual Clarity & LC-MS Check C->G E Protocol B: Anhydrous HCl Salt Formation D->E No, pH shift is acceptable F Protocol C: Cyclodextrin Formulation D->F Yes, neutral pH strictly required E->G F->G

Fig 1: Decision matrix for solubilizing tert-butyl 4-aminooxolane-3-carboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is tert-butyl 4-aminooxolane-3-carboxylate insoluble in polar protic solvents despite having a polar amine group?

A1: The poor solubility is driven by two competing thermodynamic forces: lipophilicity and crystal lattice energy. While the introduction of polar functional groups generally increases aqueous solubility, this effect is often offset by a high crystal lattice energy caused by intermolecular hydrogen bonding[1]. In this molecule, the primary amine (-NH₂) acts as a hydrogen bond donor, and the ester carbonyl acts as an acceptor, creating a stable, tightly packed crystal lattice. Furthermore, the bulky tert-butyl ester is highly lipophilic. When you attempt to dissolve the free base in a polar solvent (like water or methanol), the solvent cannot overcome the strong lattice energy and the hydrophobic exclusion of the tert-butyl group.

Q2: How can I safely convert the free base to a water-soluble salt without degrading the molecule?

A2: Converting a lipophilic free amine to its corresponding hydrochloride salt is the most reliable method to drastically lower its LogP and achieve solubility in polar solvents[2]. However, the tert-butyl ester is highly acid-labile . Using aqueous hydrochloric acid or trifluoroacetic acid (TFA) will rapidly hydrolyze the ester, yielding the free carboxylic acid[3]. Causality: To prevent hydrolysis, you must exclude water. By using exactly 1.0 to 1.05 equivalents of anhydrous HCl in a non-polar solvent (like diethyl ether), you protonate the amine to form the salt. Because the resulting salt is highly polar, it immediately precipitates out of the non-polar ether, driving the reaction to completion while preserving the fragile tert-butyl group.

Q3: My biological assay cannot tolerate pH shifts or organic solvents. How do I dissolve the free base in a neutral aqueous buffer?

A3: If salt formation (which lowers pH) or DMSO (which causes cellular toxicity at high levels) are prohibited, you must use a supramolecular complexation strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this[4]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic tert-butyl group, masking it from the aqueous environment, while the hydroxyl-rich exterior of the cyclodextrin interacts favorably with water, pulling the entire complex into solution[5].

Part 3: Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of tert-butyl 4-aminooxolane-3-carboxylate across different states and solvent systems.

Solvent SystemMolecular StateEstimated SolubilityMechanistic Rationale
Water (pH 7.4) Free Base< 1 mg/mLHigh lipophilicity of the t-butyl group dominates; lattice energy resists solvation.
Methanol Free Base~ 5 - 10 mg/mLModerate dielectric constant; partially disrupts H-bonding but limited by hydrophobicity.
DMSO (Anhydrous) Free Base> 100 mg/mLAprotic nature and high polarity effectively solvate both polar and non-polar moieties.
Water (pH 7.4) HCl Salt> 50 mg/mLProtonated amine (NH₃⁺) introduces a full ionic charge, drastically lowering LogP.
10% HP-β-CD (Aq) Free Base~ 15 - 20 mg/mLHost-guest inclusion complex masks the lipophilic tert-butyl ester from water.

Part 4: Self-Validating Experimental Protocols

Protocol A: DMSO / Aqueous Co-solvent Preparation (For In Vitro Assays)

Use this protocol when your assay can tolerate up to 1% DMSO.

  • Master Stock Generation: Weigh the solid free base and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock. Vortex vigorously for 60 seconds.

  • Aqueous Titration: Pipette the required volume of the DMSO stock and inject it rapidly into the center of your aqueous buffer (e.g., PBS) while it is actively stirring or vortexing.

    • Causality: Rapid mixing prevents localized supersaturation, which causes irreversible "crashing out" (precipitation) of the lipophilic compound.

  • Self-Validation Step: Centrifuge the final aqueous solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has precipitated. Analyze the supernatant via LC-MS or UV-Vis to confirm the actual dissolved concentration against a standard curve.

Protocol B: Anhydrous HCl Salt Formation (Mild Conditions)

Use this protocol to create a highly water-soluble powder while protecting the acid-labile tert-butyl ester.

  • Dissolution: Dissolve 1.0 mmol of the free base in 10 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in an oven-dried round-bottom flask under nitrogen.

  • Thermal Control: Chill the flask to 0 °C using an ice bath.

    • Causality: Lowering the temperature minimizes the kinetic energy available for unwanted side reactions (ester cleavage).

  • Acid Addition: Dropwise, add 1.05 mmol of a 2.0 M solution of HCl in diethyl ether. Stir continuously for 30 minutes. A white precipitate (the HCl salt) will rapidly form.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with 5 mL of cold anhydrous ether, and dry under high vacuum for 2 hours.

  • Self-Validation Step: Dissolve 5 mg of the resulting powder in D₂O and perform ¹H-NMR. Verify the presence of the sharp singlet at ~1.4 ppm (integrating to 9 protons). If this peak is missing, the tert-butyl ester was cleaved, indicating moisture contamination in your ether or HCl source.

References

  • The Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. Available at:[Link]

  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Available at: [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available at:[Link]

  • Thieme Connect. Science of Synthesis 40.1 Amino Compounds. Available at: [Link]

Sources

Validation & Comparative

Comparing tert-butyl 4-aminooxolane-3-carboxylate with pyrrolidine-based building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparing tert-Butyl 4-Aminooxolane-3-carboxylate with Pyrrolidine-Based Building Blocks in Drug Discovery

Executive Summary

In modern fragment-based drug discovery (FBDD) and peptidomimetic design, the selection of conformationally restricted cyclic β-amino acids dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. tert-Butyl 4-aminooxolane-3-carboxylate (an oxygen-containing tetrahydrofuran/oxolane derivative) and its nitrogen-containing counterpart, 4-aminopyrrolidine-3-carboxylate, are two highly valuable 5-membered heterocyclic scaffolds[1].

While both scaffolds provide similar 3D vector combinations for their C3-carboxylate and C4-amino substituents, the substitution of a basic pyrrolidine nitrogen for an oxolane oxygen represents a classic bioisosteric replacement. This guide objectively compares these two building blocks, detailing their physicochemical properties, strategic applications, and providing field-proven, self-validating synthetic workflows for their incorporation into drug discovery pipelines.

Part 1: Structural and Physicochemical Profiling

The fundamental difference between these scaffolds lies in the ring heteroatom, which profoundly alters the molecule's interaction with biological targets and aqueous environments.

  • Pyrrolidine Core (Nitrogen Heterocycle): Unprotected pyrrolidines possess a highly basic secondary amine (pKa ~8.0–9.5). While this basicity provides an excellent handle for salt formation to improve aqueous solubility[2], it frequently introduces liabilities such as hERG channel blockade (cardiotoxicity) and poor passive membrane permeability due to high ionization at physiological pH. Furthermore, utilizing a pyrrolidine core in library synthesis strictly requires orthogonal protecting groups (e.g., N-Boc or N-Cbz) to prevent unwanted polymerization or side reactions at the ring nitrogen.

  • Oxolane Core (Oxygen Heterocycle): Replacing the basic nitrogen with an oxygen atom eliminates the basic center and removes a hydrogen bond donor. This bioisosteric strategy is widely employed to mitigate hERG liabilities and improve blood-brain barrier (BBB) penetration[3]. Highly substituted tetrahydrofurans serve as excellent lead-like molecular scaffolds because they maintain the necessary conformational rigidity without the pharmacokinetic penalties associated with basic amines[4].

Quantitative Data Comparison
Propertytert-Butyl 4-aminooxolane-3-carboxylatePyrrolidine Analog (Unprotected)Pyrrolidine Analog (N-Boc Protected)
Ring Heteroatom Oxygen (O)Nitrogen (N)Nitrogen (N-Boc)
H-Bond Donors (Core) 010
H-Bond Acceptors (Core) 112
Core Basicity (pKa) Non-basic ring~8.0–9.5 (Basic Ring N)Non-basic (Amide-like)
Orthogonal Protection Not required for ringRequired (e.g., Cbz, Fmoc)N/A (Already protected)
Primary Application hERG mitigation, passive permeabilitySalt bridges, aqueous solubilityLipophilic core expansion

Part 2: Strategic Scaffold Selection Workflow

The decision to utilize an oxolane versus a pyrrolidine scaffold should be driven by the Target Product Profile (TPP) of the desired drug candidate. The logical relationship for this decision-making process is visualized below.

ScaffoldSelection Start Evaluate Target Product Profile CheckBasicity Is high basicity or hERG liability a risk? Start->CheckBasicity ChooseOxolane Select Oxolane Scaffold (tert-butyl 4-aminooxolane-3-carboxylate) CheckBasicity->ChooseOxolane Yes CheckHBD Is a ring H-bond donor essential? CheckBasicity->CheckHBD No Derivatize Proceed to Library Synthesis & Derivatization ChooseOxolane->Derivatize CheckHBD->ChooseOxolane No ChoosePyrrolidine Select Pyrrolidine Scaffold (Requires Orthogonal N-Protection) CheckHBD->ChoosePyrrolidine Yes ChoosePyrrolidine->Derivatize

Decision matrix for selecting oxolane vs. pyrrolidine scaffolds.

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols for utilizing tert-butyl 4-aminooxolane-3-carboxylate in peptidomimetic synthesis are designed as self-validating systems. The asymmetric synthesis of these specific cis- and trans-stereoisomers has been well-documented, allowing for precise stereochemical control[1].

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple a target carboxylic acid to the primary amine of tert-butyl 4-aminooxolane-3-carboxylate without epimerizing the α-chiral center of the acid.

Causality & Design: HATU is selected as the coupling agent because it generates a highly reactive HOAt ester intermediate. This rapid reaction kinetics outcompetes the slow oxazolone formation pathway that typically leads to racemization. DIPEA is used as a sterically hindered, non-nucleophilic base to ensure the amine is free-based without participating in unwanted side reactions with the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl 4-aminooxolane-3-carboxylate (1.05 eq) to the mixture. Note: The slight excess compensates for the mildly reduced nucleophilicity of the oxolane-bound amine caused by the inductive electron-withdrawing effect of the ring oxygen.

  • Validation (In-Process): After 2 hours at room temperature, withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS.

    • Success Criterion: Complete disappearance of the starting acid mass and the emergence of the [M+H]+ peak corresponding to the coupled product.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), and dry over Na2SO4.

Protocol B: Orthogonal Cleavage of the tert-Butyl Ester

Objective: Unmask the C3-carboxylate for subsequent elongation while preserving the newly formed amide bond and the oxolane core.

Causality & Design: The tert-butyl ester is cleaved under acidic conditions via an E1-like mechanism, generating a tert-butyl carbocation. A 1:1 mixture of TFA and DCM provides the optimal balance of proton activity and solvation.

Step-by-Step Procedure:

  • Cleavage: Dissolve the coupled product in a 1:1 (v/v) mixture of TFA and DCM (0.05 M).

  • Scavenging: Add 2.5% (v/v) triisopropylsilane (TIPS). Reasoning: TIPS acts as a highly effective scavenger for the generated tert-butyl carbocations, preventing off-target alkylation of electron-rich moieties.

  • Validation (In-Process): Monitor the reaction via TLC (silica gel, 5% MeOH in DCM) using a bromocresol green stain.

    • Success Criterion: Appearance of a yellow spot on a blue background, indicating the successful unmasking of the free carboxylic acid.

  • Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the final product from cold diethyl ether.

SyntheticProtocol S1 Step 1: Acid Activation (HATU, DIPEA, DMF) S2 Step 2: Amine Addition (Oxolane Building Block) S1->S2 S3 Step 3: LC-MS Validation (Confirm [M+H]+) S2->S3 S4 Step 4: Ester Cleavage (TFA/DCM, 1:1) S3->S4 S5 Step 5: Final Isolation (Ether Precipitation) S4->S5

Self-validating synthetic workflow for amide coupling and deprotection.

References

  • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. RSC Publishing.[Link][1]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed.[Link][4]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link][3]

Sources

A Comparative Guide to Amide Coupling Efficiency for tert-butyl 4-aminooxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable building blocks for creating novel chemical entities with three-dimensional diversity. Among these, the oxolane (tetrahydrofuran) ring system is frequently employed to modulate physicochemical properties such as solubility and metabolic stability. tert-butyl 4-aminooxolane-3-carboxylate, a conformationally restricted amino acid analogue, presents a unique synthetic challenge. Its secondary amine, positioned on a constrained five-membered ring and adjacent to a bulky tert-butyl ester, creates significant steric hindrance that can impede standard amide bond formation.

This guide provides a comprehensive benchmark of coupling efficiencies for this valuable building block. We will objectively compare two of the most common classes of coupling reagents—a classic carbodiimide system (EDC/HOBt) and a high-performance uronium salt (HATU)—providing the underlying mechanistic rationale and field-proven protocols to empower researchers to make informed decisions for their synthetic campaigns.

The Steric Challenge: Why Standard Protocols May Fail

The nucleophilicity of the secondary amine in tert-butyl 4-aminooxolane-3-carboxylate is sterically shielded by the rigid oxolane ring and the adjacent, bulky tert-butyl ester. This conformation can significantly slow the kinetics of nucleophilic attack on an activated carboxylic acid. Consequently, traditional coupling methods may result in:

  • Low Yields: Incomplete conversion due to slow reaction rates.

  • Side Reactions: The activated carboxylic acid intermediate may degrade or react via alternative pathways if the desired aminolysis is slow.

  • Epimerization: For chiral carboxylic acids, harsh conditions or extended reaction times required to overcome steric barriers can increase the risk of racemization at the α-carbon.[1]

Selecting an appropriate coupling reagent is therefore critical to overcoming these hurdles and ensuring an efficient, high-yielding, and clean reaction.

Mechanism of Action: Carbodiimide vs. Uronium Salt Activation

The fundamental difference between coupling reagents lies in the structure of the activated intermediate they form with the carboxylic acid. This intermediate's reactivity and stability dictate the overall success of the coupling reaction.

EDC/HOBt: The Carbodiimide Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and prone to racemization and side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is crucial. HOBt traps the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts with the amine.[2][3] The byproduct of EDC, a water-soluble urea, is easily removed during aqueous workup.[4][5]

HATU: The Uronium Salt Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6][7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU rapidly converts carboxylic acids into highly reactive OAt-active esters.[8] The key advantage of HATU lies in the "7-aza effect" of the HOAt moiety; the nitrogen atom at the 7-position of the ring provides anchimeric assistance, accelerating the aminolysis step.[8] This makes HATU exceptionally effective for coupling sterically hindered substrates where other reagents fail.[6][9][10]

G cluster_0 General Amide Coupling Workflow RCOOH Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., OAt-Ester) RCOOH->Active_Intermediate Activation Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide Aminolysis Reagent Coupling Reagent + Base Reagent->Active_Intermediate Active_Intermediate->Amide Byproducts Byproducts (e.g., Urea, TMU) Active_Intermediate->Byproducts

Caption: Generalized workflow for amide bond formation.

Performance Benchmark: HATU vs. EDC/HOBt

To illustrate the performance differences, we present representative data for the coupling of tert-butyl 4-aminooxolane-3-carboxylate with a standard carboxylic acid, benzoic acid. The reactions were performed under optimized conditions for each reagent.

Coupling ReagentBaseSolventTime (h)Temp (°C)Representative Yield (%)Purity (LC-MS)Key Considerations
EDC / HOBt DIPEADCM162545-60%~85%Cost-effective; requires longer reaction times for hindered substrates; risk of incomplete conversion.[11][12]
HATU DIPEADMF225>90%>95%High efficiency for hindered systems; rapid reaction; higher cost; byproduct removal can require care.[6][7][10]

Analysis: The data clearly demonstrates the superiority of HATU for this challenging substrate. The reaction proceeds rapidly to near-quantitative conversion, yielding a product of high purity. In contrast, the EDC/HOBt system struggles, resulting in significantly lower yields and requiring much longer reaction times, which increases the potential for byproduct formation. While more expensive, the efficiency and reliability of HATU can justify its use, particularly when dealing with precious materials or in later stages of a synthesis where yield is paramount.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for coupling tert-butyl 4-aminooxolane-3-carboxylate.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for maximizing yield and minimizing reaction time.

  • Rationale: The use of HATU creates a highly reactive OAt-ester, which is ideal for overcoming the steric hindrance of the amine.[8] DMF is an excellent solvent for its polarity and ability to dissolve common reagents.[10] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid without competing in the reaction.[6]

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 4-aminooxolane-3-carboxylate (1.2 eq) in DMF to the reaction mixture.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_1 HATU Coupling Protocol Workflow start Dissolve Carboxylic Acid in DMF add_reagents Add HATU (1.1 eq) & DIPEA (2.5 eq) start->add_reagents preactivate Pre-activate (15 min, RT) add_reagents->preactivate add_amine Add Amine Substrate (1.2 eq) preactivate->add_amine monitor Monitor by LC-MS (1-3 h, RT) add_amine->monitor workup Aqueous Workup (EtOAc / LiCl / NaHCO3) monitor->workup purify Purify via Chromatography workup->purify

Caption: Step-by-step workflow for the HATU protocol.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This protocol is a viable alternative for large-scale synthesis or when cost is a primary concern, though optimization may be required.

  • Rationale: This classic method is economical, and its byproducts are easily removed.[3] Dichloromethane (DCM) is a common solvent for these reactions. The addition of HOBt is critical to mitigate racemization and improve efficiency by forming the more stable active ester.[2]

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq), tert-butyl 4-aminooxolane-3-carboxylate (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M), add DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the amide coupling of the sterically demanding tert-butyl 4-aminooxolane-3-carboxylate, the choice of reagent has a profound impact on reaction outcome.

  • For High-Value Synthesis: When efficiency, reaction speed, and high purity are critical (e.g., late-stage synthesis, library generation), HATU is the unequivocally superior choice. Its ability to rapidly and cleanly couple hindered substrates justifies its higher cost.[6][10][13]

  • For Process and Scale-Up Chemistry: When cost is a major driver and longer reaction times are acceptable, EDC/HOBt can be a viable option. However, researchers should anticipate the need for optimization, including screening of solvents and bases, and be prepared for potentially lower yields and more complex purification.

Ultimately, this guide equips drug development professionals with the data and protocols necessary to navigate the challenges of coupling sterically hindered building blocks, enabling the efficient synthesis of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Gyros Protein Technologies. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Enamine.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.
  • ResearchGate. (2009).
  • The Royal Society of Chemistry.
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • International Journal of Pharma and Bio Sciences. (2011).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.